(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505717
InChI: InChI=1S/C12H18N2/c1-14-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1
SMILES:
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine

CAS No.:

Cat. No.: VC17505717

Molecular Formula: C12H18N2

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine -

Specification

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
IUPAC Name (3S,5S)-1-methyl-5-phenylpiperidin-3-amine
Standard InChI InChI=1S/C12H18N2/c1-14-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1
Standard InChI Key QLFBYBVHBWHMAN-NEPJUHHUSA-N
Isomeric SMILES CN1C[C@@H](C[C@@H](C1)N)C2=CC=CC=C2
Canonical SMILES CN1CC(CC(C1)N)C2=CC=CC=C2

Introduction

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine is a compound that belongs to the piperidine class, which is a group of heterocyclic compounds containing a six-membered ring with one nitrogen atom. This specific compound is notable for its stereochemistry, with the methyl and phenyl groups attached at specific positions on the piperidine ring. The compound is part of various pharmaceutical research efforts due to its potential biological activities.

Synthesis and Preparation

The synthesis of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This can include the use of chiral catalysts or starting materials to ensure the correct configuration of the final product. The specific synthesis route may vary depending on the availability of starting materials and the desired yield and purity.

Biological Activity and Applications

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine is of interest in pharmaceutical research due to its potential as a building block for more complex molecules with biological activity. It can be used as a precursor in the synthesis of compounds targeting various receptors or enzymes. For example, derivatives of this compound have been explored for their activity against certain neurological targets.

ApplicationDescription
Neurological TargetsPotential use in developing drugs for neurological disorders
Pharmaceutical Building BlockUsed as a precursor for synthesizing more complex biologically active compounds

Research Findings and Studies

While specific studies on (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine itself may be limited, its derivatives have been extensively studied. For instance, compounds like 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one (GSK4028) have been investigated for their pharmacological properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator